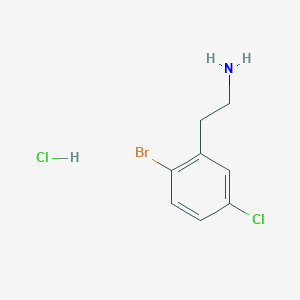![molecular formula C15H16F2N4O2 B3020179 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1798029-30-7](/img/structure/B3020179.png)
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a chemically synthesized molecule that appears to be designed for potential pharmacological applications. Although the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves multicomponent reactions that are efficient and environmentally friendly. For instance, the first paper discusses the use of urea as an organo-catalyst in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles . This suggests that a similar approach could be employed for the synthesis of the target compound, utilizing a multicomponent reaction involving a difluorophenyl moiety, a methylated pyrazole, and an isocyanate to form the urea linkage under mild conditions.
Molecular Structure Analysis
The molecular structure of the target compound includes several functional groups and heterocyclic components, such as the difluorophenyl ring and the tetrahydropyrano[4,3-c]pyrazole moiety. These structural features are likely to influence the compound's chemical behavior and interaction with biological targets. The presence of fluorine atoms can significantly affect the molecule's lipophilicity and metabolic stability .
Chemical Reactions Analysis
While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of urea derivatives can be anticipated. Ureas are known to engage in hydrogen bonding due to the presence of the -NH group, which could be relevant in the interaction with biological targets such as enzymes. The pyrazole ring is a common motif in drug design, often involved in key interactions with target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can vary widely depending on their substitution patterns. The papers suggest that the solubility of such compounds in water can range from moderate to low, which is an important consideration for their potential use as pharmaceuticals . The presence of the difluorophenyl group could enhance the compound's metabolic stability and potentially its ability to cross biological membranes, given the lipophilic nature of fluorinated compounds.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-21-13-5-6-23-8-9(13)12(20-21)7-18-15(22)19-14-10(16)3-2-4-11(14)17/h2-4H,5-8H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJBHVYVBKRKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)
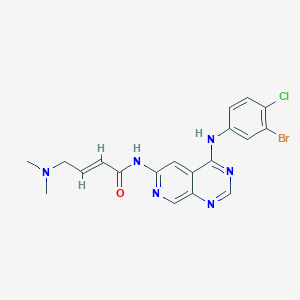
![2-Chloro-N-[(3,5-dimethylphenyl)methyl]-N-(2-methylsulfinylpropyl)acetamide](/img/structure/B3020102.png)
![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)

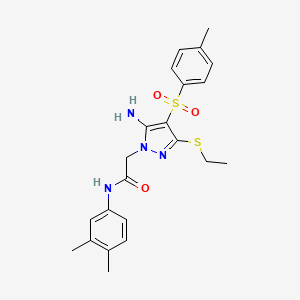
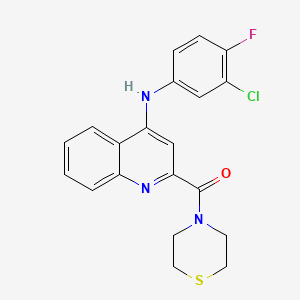
![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)
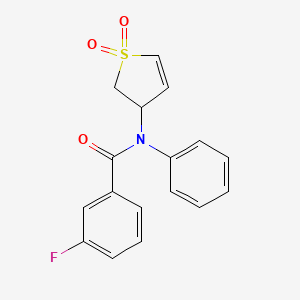
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)
